molecular formula C19H21N5O B2734328 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide CAS No. 2034508-39-7

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide

Cat. No.: B2734328
CAS No.: 2034508-39-7
M. Wt: 335.411
InChI Key: PSJIVOXWGPXHBY-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyrazine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-aryl-N-tosylaziridines with phenyl isothiocyanate using boron trifluoride etherate (BF3.OEt2) and tetrabutylammonium hydrogen sulfate (TBAHS) in dichloromethane (CH2Cl2) at 0°C . This reaction yields high-purity products with good selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyrazine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide
  • 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide

Uniqueness

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide is unique due to its combination of a phenyl group, pyrazine ring, and imidazole ring, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-2-16(15-6-4-3-5-7-15)19(25)23-11-13-24-12-10-22-18(24)17-14-20-8-9-21-17/h3-10,12,14,16H,2,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJIVOXWGPXHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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